2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
Description
2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a spirocyclic indole-thiazolidine hybrid with a 3,4-dimethylphenyl substituent at the 3'-position and an acetamide moiety at the 1-yl position. Its molecular formula is C27H25N3O4S (MW: 487.58 g/mol) . The acetamide functionality may facilitate hydrogen bonding, critical for target interactions in therapeutic applications.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-7-8-14(9-13(12)2)23-18(25)11-27-20(23)15-5-3-4-6-16(15)22(19(20)26)10-17(21)24/h3-9H,10-11H2,1-2H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUUESUVJOOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Spiro[indoline-3,2'-thiazolidine] Derivatives
- 1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid ():
- Substituents: Benzyl at N1, 4-chlorophenyl at 3', and carboxylic acid at 5'.
- Structural Impact: The carboxylic acid group increases polarity compared to the acetamide in the target compound. The 4-chlorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating 3,4-dimethylphenyl group.
- Crystallography: X-ray studies confirm planar amide groups and spiro junction stability .
Ethyl/Methyl Ester Derivatives ():
- Compound Ic (Ethyl ester) : Yield 68%, mp 131–133°C.
- Compound Id (Methyl ester) : Yield 75%, mp 114–116°C.
- Comparison: The ester groups in Ic/Id reduce hydrogen-bonding capacity versus the acetamide in the target compound. Lower melting points suggest weaker intermolecular forces, likely due to ester flexibility vs. acetamide rigidity .
Substituent Variations
3,4-Dichlorophenyl vs. 3,4-Dimethylphenyl ():
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :
- Dichlorophenyl introduces steric bulk and electron-withdrawing effects.
- Conformational Flexibility: Three distinct conformers in the crystal lattice with dihedral angles (54.8°–77.5°) between aryl and pyrazole rings.
- Relevance: The target compound’s dimethylphenyl group may reduce steric hindrance and enhance π-π stacking versus chlorine’s electronegativity .
Methoxyphenyl and Cyclopentyl Acetamides ():
- N-(3-Methoxyphenyl) Derivative : MW 487.58 g/mol.
- N-Cyclopentyl Derivative : MW 449.57 g/mol.
- Functional Impact: The methoxy group improves solubility, while the cyclopentyl moiety increases hydrophobicity. The target compound’s unmodified acetamide balances polarity and binding specificity .
Antimicrobial Spiro Compounds ():
- 3'-Pyrazoline-Substituted Spiro[indole-3,2'-[1,3]thiazolidine] : Exhibited antibacterial activity against S. aureus and E. coli.
- Oxadiazole-Modified Derivatives : Demonstrated MIC values of 12.5–25 µg/mL.
- Comparison: The target compound’s acetamide may enhance target specificity over ester or heterocyclic substituents, though direct antimicrobial data are lacking .
Anticancer Potential ():
- Fluorophenyl Chromenone Derivatives: IC50 values in nanomolar ranges for kinase inhibition.
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